(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride - 847448-46-8

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Catalog Number: EVT-1731745
CAS Number: 847448-46-8
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride involves multiple steps, with a key focus on achieving enantiomeric purity. One commonly employed strategy utilizes a chiral auxiliary to induce stereoselectivity during a crucial bond formation step. [] The specific reaction conditions and reagents used in the synthesis can significantly influence the yield and enantiomeric excess of the final product. Optimization of these parameters is often necessary to achieve a scalable and efficient process.

Molecular Structure Analysis

The molecular structure of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, , ] These analyses provide detailed information about the connectivity of atoms within the molecule, as well as its three-dimensional arrangement. The presence of the two fluorine atoms on the aromatic ring introduces electronic effects that influence the molecule's reactivity and interactions with other molecules.

Mechanism of Action

The mechanism of action of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride depends on the specific context of its use. In the synthesis of pharmaceutical compounds, its role is often structural, contributing to the overall shape and functionality of the final molecule. [, , , ] The fluorine atoms present can influence the molecule's lipophilicity, metabolism, and binding affinity to target proteins.

Physical and Chemical Properties Analysis

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a white crystalline solid. [] Its melting point, solubility, and other physical properties are determined by its molecular structure and intermolecular interactions. [, , ] The presence of the hydrochloride salt form influences its solubility in polar solvents.

Applications
  • Muscarinic receptor antagonist: This molecule serves as a chiral building block in the synthesis of 3-quinuclidinyl-2'-cyclopentyl-2'-hydroxy-2'-phenylacetate, a potential therapeutic agent for muscarinic receptor-related disorders. []
  • Lubeluzole: This neuroprotective drug, used in the treatment of stroke, is synthesized using (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride as a key intermediate. []
  • Serotonin receptor ligands: (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride can be further modified to create compounds that interact with serotonin receptors, offering potential applications in the treatment of various neurological and psychiatric conditions. [, , ]
  • Anti-tumor agents: Research has explored the use of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride as a starting material for the development of novel anti-tumor agents. []

3-(4-Fluorophenyl)-3-(2-pyridyl)propylamine

Compound Description: This compound, along with its halogen-substituted derivatives, serves as a building block for the preparation of highly potent arpromidine-type histamine H2 receptor agonists. []

Relevance: 3-(4-Fluorophenyl)-3-(2-pyridyl)propylamine shares a similar propylamine core structure with (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. Both compounds possess a propylamine chain connected to an aromatic ring, with the key difference being the presence of a pyridine ring in the former and a difluorophenyl ring in the latter. []

3-(4-Fluorophenyl)-3-(2-thiazolyl)propylamine

Compound Description: This compound is also a building block for the preparation of highly potent arpromidine-type histamine H2 receptor agonists, similar to 3-(4-Fluorophenyl)-3-(2-pyridyl)propylamine and its derivatives. []

Relevance: 3-(4-Fluorophenyl)-3-(2-thiazolyl)propylamine, like (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, features a propylamine core structure linked to an aromatic ring. The distinction lies in the presence of a thiazole ring in the former and a difluorophenyl ring in the latter. []

3-(4-Fluorophenyl)-3-(1-benzylimidazol-2-yl)propylamine

Compound Description: Analogous to the previously mentioned compounds, this molecule serves as a building block for the creation of potent arpromidine-type histamine H2 receptor agonists. []

Relevance: This compound, along with (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, belongs to the class of 3-phenyl-3-heteroarylpropylamines. They share the common propylamine core and an aromatic ring, with the variation being a benzylimidazole ring in the former and a difluorophenyl ring in the latter. []

3,4-Dichlorobenzylamine hydrochloride

Compound Description: This compound is a key intermediate in the synthesis of olanexidine hydrochloride, a potent anti-infective agent. []

Relevance: While not directly possessing the propylamine chain, 3,4-Dichlorobenzylamine hydrochloride shares a similar halogenated aromatic ring structure with (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. Both contain a benzene ring substituted with two halogen atoms at the 3 and 4 positions, highlighting their structural similarity. []

3,4-Dimethoxy-phenethylamine

Compound Description: This molecule is a precursor for the synthesis of dimethoxydop-NU, a novel anti-tumor agent designed based on the structures of CCNU (a clinical drug) and dopamine. Dimethoxydop-NU exhibits greater cytotoxicity in vitro against human tumor cell lines than hydroxyurea and comparable activity to BCNU. []

Relevance: 3,4-Dimethoxy-phenethylamine shares a similar phenethylamine core structure with (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. While the former possesses methoxy groups at the 3 and 4 positions of the aromatic ring, the latter has fluorine atoms. The presence of the phenethylamine core highlights their structural relationship. []

(R,S)-2-Methyl-1-(4-methylphenyl)-3-piperidine-1-ylpropan-1-one monohydrochloride (Tolperisone hydrochloride)

Compound Description: Tolperisone hydrochloride is a centrally acting muscle relaxant used in various acute and chronic spastic conditions and arthritis. []

Relevance: Although structurally distinct from (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, Tolperisone hydrochloride is mentioned in a paper that discusses analytical methods for simultaneous analysis of drug combinations in fixed-dose formulations. This suggests a potential context where researchers might be interested in comparing the properties or effects of these compounds. []

(R,S)-2-[1,8-Diethyl-4,9-dihydro-3H-pyrano(3,4-b)indol-1-yl]acetic acid (Etodolac)

Compound Description: Etodolac is a nonsteroidal anti-inflammatory drug. []

Relevance: Similar to Tolperisone hydrochloride, Etodolac is mentioned in the context of simultaneous analysis of drug combinations, suggesting a potential for comparative studies with (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. []

S-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine (GZ-11608)

Compound Description: GZ-11608 is a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor developed as a potential therapeutic for methamphetamine use disorder. It exhibits efficacy in decreasing methamphetamine-induced behavioral effects without displaying abuse liability or neurotoxicity. []

Relevance: While not sharing a direct core structure, GZ-11608 is mentioned in a research paper focused on developing VMAT2 inhibitors. This context could imply a potential interest in exploring the VMAT2 inhibitory activity of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, given its structural similarities to other compounds in this research domain. []

(3S)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97), (3R)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylbutyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-194), (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-241), nor-binaltorphimine (nor-BNI), and (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: These compounds are long-acting κ-opioid receptor antagonists known to activate c-Jun N-terminal kinase (JNK) 1, which contributes to their prolonged duration of action. []

Relevance: Although structurally dissimilar to (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, these compounds are discussed in a paper examining the relationship between the duration of action of κ-opioid receptor antagonists and their JNK1 activation efficacy. This research context suggests a potential avenue for investigating the pharmacological effects of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, specifically its potential interaction with the κ-opioid receptor and its ability to activate JNK1. []

(3R)-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-212), (3R)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-(2-methylpropyl]-3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-240), JSPA0658 [(S)-3-fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide], JSPA071B [(S)-3-fluoro-4-(4-((2-(3,5-bis(trifluoromethyl)phenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide], PF-4455242 [2-methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine], FP3FBZ [(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide], and naloxone

Compound Description: These compounds, unlike the previous set, are short-acting κ-opioid receptor antagonists that do not exhibit significant JNK1 activation. []

Relevance: Similar to the long-acting antagonists, these short-acting compounds are discussed in the context of κ-opioid receptor antagonism and JNK1 activation. The comparison between these two groups highlights the potential influence of structural features on the duration of action and JNK1 activation profile of κ-opioid receptor antagonists. This information could be valuable in evaluating the pharmacological properties of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. []

6-Methyl-1,2,3,4-tetrahydro-1-[3,4-dimethoxyphenyl)methyl]-9H-pyrido[3,4-b]indole hydrochloride (LY272015)

Compound Description: This compound acts as a 5-HT2B receptor antagonist. Studies demonstrate that it can reduce blood pressure in N(ω)-nitro-L-arginine hypertensive rats, suggesting a potential role for the 5-HT2B receptor in regulating blood pressure in this model of hypertension. [, ]

Relevance: Although structurally different from (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, LY272015's role as a 5-HT2B receptor antagonist could inform research on exploring the potential interaction of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride with serotonin receptors, especially considering the broad range of biological activities associated with these receptors. [, ]

1-[5-(2-Thienylmethoxy)-1H-3-indolyl]propan-2-amine hydrochloride

Compound Description: This compound functions as a 5-HT2B receptor agonist and has been shown to induce significantly greater maximal contraction in aortic tissue from N(ω)-nitro-L-arginine hypertensive rats compared to sham normotensive rats. [, ]

Relevance: While structurally dissimilar to (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, the pharmacological profile of this 5-HT2B receptor agonist could provide insights into the potential interaction of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride with serotonin receptors, further expanding the scope of research on its biological activity. [, ]

N-Methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine

Compound Description: This compound is a key intermediate in the synthesis of lubeluzole, a neuroprotective agent. []

Relevance: N-Methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine shares a structural similarity with (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, specifically the presence of an amine connected to an aromatic ring. This similarity, coupled with its role in the synthesis of a neuroprotective agent, may suggest a potential for exploring the neuroprotective properties of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. []

(R)-1-Chloro-3-(3,4-difluorophenoxy)propan-2-ol

Compound Description: This chiral alcohol is another crucial intermediate in the synthesis of lubeluzole. It is obtained from commercially available (R)-epichlorohydrin. []

Relevance: (R)-1-Chloro-3-(3,4-difluorophenoxy)propan-2-ol features a difluorophenoxy moiety, similar to the difluorophenyl group present in (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This shared structural feature, along with its use in the synthesis of lubeluzole, highlights a possible connection in terms of chemical synthesis strategies or potential biological activity. []

(S)-(-)-7,8-Difluoro-3-methyl-3,4-dihydro-2H-benzo-[b][1,4]oxazine

Compound Description: This enantiopure compound is a key precursor in the synthesis of the antimicrobial agent levofloxacin. []

Relevance: (S)-(-)-7,8-Difluoro-3-methyl-3,4-dihydro-2H-benzo-[b][1,4]oxazine shares a structural similarity with (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, specifically the presence of a difluorinated aromatic ring. This shared feature, coupled with its role in the synthesis of an antimicrobial agent, could spark interest in investigating the potential antimicrobial properties of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. []

2-(2-Benzamido)ethyl-4-phenylthiazole

Compound Description: This compound was identified as a hit against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Further derivatization of this compound, particularly the urea analogues, resulted in potent antitrypanosomal activity but poor metabolic stability. []

Relevance: Although not directly structurally related, 2-(2-Benzamido)ethyl-4-phenylthiazole is mentioned in the context of research on developing new antitrypanosomal agents. This research area also involves investigating urea derivatives of 2-aryl-benzothiazol-5-amines, which are structurally more similar to (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This connection may suggest a potential for evaluating the antitrypanosomal activity of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride or its derivatives. []

(S)-2-(3,4-Difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole

Compound Description: This is a promising urea derivative of 2-aryl-benzothiazol-5-amines with potent antitrypanosomal activity. It was selected for in vivo efficacy studies due to its in vitro activity, metabolic stability, and brain penetration. In murine models of both early and late-stage human African trypanosomiasis, this compound achieved a 100% cure rate (5/5 cures). []

Relevance: This compound is a urea derivative of 2-aryl-benzothiazol-5-amines, a class of compounds that are structurally related to (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. Both share the presence of a difluorophenyl moiety, albeit incorporated into different core structures. Its potent antitrypanosomal activity and favorable pharmacokinetic properties may inspire research into exploring the potential of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride or its derivatives in the treatment of human African trypanosomiasis. []

Properties

CAS Number

847448-46-8

Product Name

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

IUPAC Name

(1S)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride

Molecular Formula

C9H12ClF2N

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1

InChI Key

BNFNPNSBDYSQAL-FVGYRXGTSA-N

SMILES

CCC(C1=CC(=C(C=C1)F)F)N.Cl

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)F)N.Cl

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)F)F)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.